molecular formula C9H9IN4O B8277109 N-(2-azidoethyl)-2-iodobenzamide

N-(2-azidoethyl)-2-iodobenzamide

Cat. No.: B8277109
M. Wt: 316.10 g/mol
InChI Key: GCXMJRBJGCAQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-azidoethyl)-2-iodobenzamide (CID 55136529) is a synthetic benzamide derivative of interest in chemical biology and probe development . This compound features two key functional groups: an aromatic iodine and a terminal azide on a flexible ethylamino linker. This structure makes it a valuable bifunctional reagent, particularly for the synthesis of more complex molecules via click chemistry. The azide group can undergo selective cycloaddition reactions with alkynes, facilitating bioconjugation and labeling strategies . Meanwhile, the iodobenzamide moiety is a known pharmacophore in medicinal chemistry. Research on similar iodobenzamide structures shows their application as ligands for various biological targets, including central nervous system receptors and serotonergic receptors . For instance, iodinated benzamides have been developed as radioactive tracers for Single-Photon Emission Computed Tomography (SPECT) imaging, targeting receptors such as the dopamine D2 subtype . Therefore, this compound serves as a promising chemical building block for researchers constructing novel molecular probes, photoaffinity labels, or conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use. For specific data on solubility, purity, and storage conditions, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IN4O

Molecular Weight

316.10 g/mol

IUPAC Name

N-(2-azidoethyl)-2-iodobenzamide

InChI

InChI=1S/C9H9IN4O/c10-8-4-2-1-3-7(8)9(15)12-5-6-13-14-11/h1-4H,5-6H2,(H,12,15)

InChI Key

GCXMJRBJGCAQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN=[N+]=[N-])I

Origin of Product

United States

Mechanistic Investigations of Reactivity Profiles for N 2 Azidoethyl 2 Iodobenzamide

Azide (B81097) Reactivity in 1,3-Dipolar Cycloaddition Reactions

The azide group is a well-established 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. wikipedia.org This transformation, a cornerstone of "click chemistry," can proceed thermally or be catalyzed, with the latter offering significant rate enhancements and regioselectivity. organic-chemistry.org

Electronic and Steric Influences on Azide Reaction Kinetics

The rate of 1,3-dipolar cycloaddition reactions is significantly influenced by both electronic and steric factors of the reacting partners. In the context of N-(2-azidoethyl)-2-iodobenzamide, the electronic nature of the azide is modulated by the adjacent ethylbenzamide group. While azides are generally considered electron-rich, the electron-withdrawing character of the amide functionality can have a subtle impact on the azide's reactivity.

Computational studies have shown that the activation energy barrier in these cycloadditions is largely governed by the distortion energy required to bend the azide from its linear geometry into the transition state geometry. acs.orgnih.gov The electronic effects of substituents on the azide can influence this distortion energy. For instance, electron-withdrawing groups can sometimes lower the energy of the azide's highest occupied molecular orbital (HOMO), potentially affecting the HOMO-LUMO gap with the alkyne and thus the reaction rate.

Steric hindrance around the azide can also play a crucial role. While the ethyl linker in this compound provides some flexibility, bulky substituents on the alkyne partner can impede the approach of the azide, slowing down the reaction. researchgate.net Conversely, the use of strained cycloalkynes can dramatically accelerate the reaction rate in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that proceeds without the need for a catalyst. nih.gov The relief of ring strain in the transition state provides a significant enthalpic driving force for the reaction. nih.gov

Transition State Analysis in Azide-Alkyne Cycloadditions

The mechanism of the Huisgen 1,3-dipolar cycloaddition is generally considered to be a concerted process, proceeding through a single, highly ordered transition state. wikipedia.org However, the catalyzed versions of this reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), follow a stepwise mechanism.

In the CuAAC reaction, the copper(I) catalyst first forms a π-complex with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. wikipedia.org This acetylide then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the 1,4-disubstituted triazole with high regioselectivity. acs.org Density functional theory (DFT) calculations have been instrumental in elucidating these mechanistic pathways, showing that the catalyst lowers the activation energy by stabilizing the intermediates and transition states. acs.org

In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) proceed through a different mechanism involving an oxidative coupling of the azide and alkyne to form a ruthenacycle, which then reductively eliminates to give the 1,5-disubstituted triazole. organic-chemistry.org

Reaction TypeCatalystKey Mechanistic FeatureRegioisomer
Thermal Huisgen CycloadditionNoneConcerted [3+2] cycloadditionMixture of 1,4 and 1,5
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Stepwise, via copper acetylide1,4-disubstituted
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)RutheniumStepwise, via ruthenacycle1,5-disubstituted
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NoneRelief of ring strainDepends on cyclooctyne (B158145)

Reactivity of the Iodobenzamide Moiety in Cross-Coupling Chemistry

The 2-iodobenzamide (B1293540) portion of the molecule serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgresearchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed C-C and C-N Cross-Coupling Applications

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a variety of cross-coupling reactions. rsc.orgresearchgate.netnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca

In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition by a low-valent palladium(0) species. youtube.com This step is often rate-determining and its efficiency can be influenced by the electronic properties of the aryl iodide and the nature of the palladium catalyst and its ligands. nih.gov Once the palladium(II) intermediate is formed, it can undergo transmetalation with an organometallic reagent (for C-C coupling) or react with an amine (for C-N coupling, i.e., Buchwald-Hartwig amination). researchgate.netlibretexts.org The final reductive elimination step regenerates the palladium(0) catalyst and yields the desired cross-coupled product. youtube.com

A variety of palladium-catalyzed reactions can be envisioned with the iodobenzamide moiety, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, providing access to a diverse range of substituted benzamides. libretexts.orgnih.gov

Copper-Catalyzed Reactions and Ligand System Effects

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods, particularly for C-N and carbon-sulfur (C-S) bond formation. acs.orgacs.orgorganic-chemistry.org These reactions are often cost-effective and can be performed under milder conditions. nih.gov

The mechanism of copper-catalyzed reactions is still a subject of investigation but is generally believed to proceed through either an oxidative addition-reductive elimination pathway or a σ-bond metathesis mechanism. researchgate.net The choice of ligand is critical for the success of these reactions, as it can modulate the solubility, stability, and reactivity of the copper catalyst. acs.orgnih.gov Diamines, diols, and N-heterocyclic carbenes are among the ligands that have been shown to be effective in promoting copper-catalyzed couplings of aryl iodides. acs.orgresearchgate.netnih.gov In some cases, ligand-free systems have also been developed, simplifying the reaction setup. acs.orgorganic-chemistry.org

Coupling ReactionCatalyst SystemBond FormedKey Features
Suzuki CouplingPalladium(0) / OrganoboronC-CMild conditions, high functional group tolerance
Heck CouplingPalladium(0) / AlkeneC-CForms a new C-C bond at an sp2 carbon
Sonogashira CouplingPalladium(0), Copper(I) / AlkyneC-CSynthesis of aryl alkynes
Buchwald-Hartwig AminationPalladium(0) / AmineC-NFormation of arylamines
Ullmann CondensationCopper(I) / Amine, Alcohol, ThiolC-N, C-O, C-SOften requires higher temperatures, ligand effects are crucial

Chemoselectivity and Orthogonality in Complex Biological Environments

The presence of two distinct reactive handles on this compound opens up the possibility for chemoselective and orthogonal transformations. This is particularly valuable in the context of biological chemistry, where reactions need to proceed with high specificity in the presence of a multitude of other functional groups. nih.govnih.gov

The azide group is considered a "bioorthogonal" functional group, meaning it is largely unreactive with biological molecules such as amino acids, nucleic acids, and sugars. nih.govmit.edu This allows for the selective labeling of azide-modified biomolecules in living systems using reactions like CuAAC or SPAAC. libretexts.orgsigmaaldrich.com The copper-catalyzed reaction, while highly efficient, has limitations in live cells due to the toxicity of copper. sigmaaldrich.com Strain-promoted cycloadditions, however, are catalyst-free and thus more suitable for biological applications. nih.govsigmaaldrich.com

The iodobenzamide moiety, on the other hand, can be selectively reacted using transition metal catalysis. The challenge lies in performing these reactions in a biological milieu without cross-reactivity or catalyst deactivation. The development of water-soluble ligands and catalysts is crucial for achieving this.

The orthogonal reactivity of the azide and iodoarene functionalities allows for sequential or simultaneous modifications of a target molecule. For instance, the azide could be first reacted with a strained alkyne in a biological system, followed by a palladium-catalyzed cross-coupling reaction on the iodobenzamide moiety under different conditions. This dual functionality makes this compound a potentially powerful tool for creating complex bioconjugates and for applications in chemical biology and drug discovery. researchgate.netnih.gov

Bioorthogonal Conjugation Strategies Utilizing N 2 Azidoethyl 2 Iodobenzamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and broad applicability in creating stable triazole linkages. nih.govnih.govrsc.org This reaction involves the [3+2] cycloaddition between an azide (B81097), such as the one in N-(2-azidoethyl)-2-iodobenzamide, and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net The CuAAC reaction is widely employed in bioconjugation for labeling proteins, nucleic acids, lipids, and polysaccharides. nih.gov Its success stems from its rapid kinetics and the chemical inertness of the resulting triazole ring. nih.gov

The versatility of CuAAC allows for its use in a "one-pot" two-step process where an organic azide is generated in situ and then immediately used in the cycloaddition reaction. nih.gov This approach has been successfully implemented in various applications, including the synthesis of complex molecules and the functionalization of materials. nih.govresearchgate.net

Optimization of Reaction Conditions for Biological Compatibility

A significant challenge in applying CuAAC in living systems is the cytotoxicity associated with the copper(I) catalyst. nih.govnih.gov To address this, various strategies have been developed to optimize reaction conditions for enhanced biological compatibility. The use of a reducing agent, typically sodium ascorbate (B8700270), is common to maintain copper in its active Cu(I) oxidation state. nih.govnih.gov However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage biomolecules. nih.govnih.gov

To mitigate these cytotoxic effects, the use of copper-chelating ligands is crucial. These ligands not only stabilize the Cu(I) ion and accelerate the reaction but can also act as sacrificial reductants, protecting sensitive biological samples from oxidative damage. nih.govnih.gov It has been shown that increasing the concentration of the metal-ligand complex can sometimes overcome inhibitory effects from certain biological components, such as hexahistidine tags on proteins. nih.gov Furthermore, avoiding strong bases, which are often unnecessary for the reaction and can decrease cycloaddition rates, is another important consideration for optimizing biocompatibility. jenabioscience.com

ParameterRecommended Condition for BioconjugationRationale
Copper Source CuSO₄ (reduced in situ)Readily available and effective when combined with a reducing agent. researchgate.net
Reducing Agent Sodium AscorbateEfficiently reduces Cu(II) to the active Cu(I) state. nih.govnih.gov
Ligand Water-soluble, Cu(I)-stabilizing ligands (e.g., THPTA)Accelerates the reaction and protects biomolecules from oxidative damage. nih.govnih.gov
Solvent Aqueous buffersEssential for maintaining the native conformation and function of biomolecules. researchgate.net
Additives to Avoid Tris(2-carboxyethyl)phosphine (TCEP)Can interfere with the CuAAC reaction due to its copper-binding and azide-reducing properties. jenabioscience.com

Ligand Design for Enhanced CuAAC Efficiency and Selectivity

The design of ligands that chelate the copper(I) catalyst is critical for the success of CuAAC reactions, especially in complex biological milieu. nih.gov These ligands play a multifaceted role: they accelerate the reaction rate, maintain the copper in the catalytically active Cu(I) state, and prevent the precipitation of copper acetylides. tdl.orgresearchgate.net

A variety of ligands have been developed to improve CuAAC performance. Tris(triazolylmethyl)amine (TBTA) and its derivatives were among the first effective ligands, though their poor water solubility limited their application in biological systems. researchgate.net To overcome this, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) were developed and have become widely used in bioconjugation protocols. nih.govjenabioscience.com Other innovative ligand designs include functionalized N-heterocyclic carbenes (NHCs) which have shown high catalytic activity, and zwitterionic ligands like betaine (B1666868) that can significantly accelerate the reaction in aqueous media even at very low copper concentrations. acs.orgresearchgate.net The choice of ligand can strongly influence the reaction rate and chemoselectivity, and in some cases, the reaction does not proceed in its absence. nih.gov

Ligand TypeKey FeaturesCommon Examples
Tris(triazolylmethyl)amines Highly effective at stabilizing Cu(I) and accelerating the reaction. Water-soluble derivatives are ideal for bioconjugation.TBTA, THPTA researchgate.netjenabioscience.com
Phenanthroline Derivatives Effective in CuAAC reactions, but some derivatives have lower Cu(I) stabilization effects compared to TBTA.Bathophenanthroline disulfonate (BPS) researchgate.net
N-Heterocyclic Carbenes (NHCs) Very active catalysts, particularly under solvent-free or elevated temperature conditions.Functionalized NHC-based polynuclear catalysts nih.govacs.org
Zwitterionic Ligands Dramatically accelerate CuAAC in aqueous media at parts-per-million levels of copper.Betaine researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Implementations

To circumvent the toxicity issues associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.govnih.gov This reaction relies on the inherent ring strain of a cyclooctyne (B158145) to react with an azide, such as that of this compound, without the need for a metal catalyst. nih.govmagtech.com.cn SPAAC has proven to be a robust and versatile tool for labeling biomolecules in living cells and even in whole organisms. nih.govnih.gov

The driving force for this reaction is the high energy of the strained alkyne, which readily undergoes a [3+2] cycloaddition with the azide. magtech.com.cn This catalyst-free approach has made SPAAC a highly valuable method for in vivo imaging and other applications where the introduction of a potentially toxic metal is undesirable. nih.govresearchgate.net

Design of Strained Alkyne Reaction Partners for Copper-Free Systems

The key to a successful SPAAC reaction lies in the design of the strained alkyne. A well-designed strained alkyne should exhibit high reactivity towards azides while maintaining sufficient stability to avoid unwanted side reactions. magtech.com.cn Over the years, a variety of cyclooctyne-based reagents have been synthesized with varying degrees of ring strain and electronic properties to fine-tune their reactivity and stability. nih.gov

Examples of strained alkynes include dibenzocyclooctynes (DIBO), bicyclo[6.1.0]non-4-yne (BCN), and azadibenzocyclooctyne (ADIBO). researchgate.netnih.govresearchgate.net The reactivity of these alkynes can be further enhanced by the introduction of electron-withdrawing groups. beilstein-journals.org For instance, difluorinated cyclooctynes (DIFO) exhibit rapid reaction kinetics. nih.gov The choice of the strained alkyne partner for this compound will depend on the specific application, balancing the need for rapid reaction kinetics with the stability of the reagent.

Strained AlkyneAbbreviationKey Characteristics
CyclooctyneOCTThe parent structure, less reactive than more strained derivatives. nih.govnih.gov
Difluorinated CyclooctyneDIFOElectron-withdrawing fluorine atoms enhance reactivity. nih.gov
DibenzocyclooctyneDIBOA commonly used strained alkyne in SPAAC. researchgate.net
Bicyclo[6.1.0]non-4-yneBCNHighly strained and reactive towards azides. nih.gov
AzadibenzocyclooctyneADIBOExhibits favorable reaction kinetics for SPAAC. nih.gov

Considerations for Reaction Kinetics in Cellular Contexts

The kinetics of SPAAC reactions are a critical factor for their successful implementation in cellular environments, where the concentrations of reactants are often low. The second-order rate constants for SPAAC are generally lower than those of CuAAC, but they are sufficiently high for many biological applications. nih.gov The rate of the reaction is highly dependent on the structure of the strained alkyne. nih.gov

For example, highly strained cyclooctynes like BCN and ADIBO react readily with azides at room temperature and low millimolar concentrations, whereas less strained cyclooctynes may not react under the same conditions. nih.gov The rate constant for the reaction between an azido (B1232118) complex and ADIBO has been measured to be comparable to that of the reaction with a simple organic azide, demonstrating the transferability of the SPAAC concept to more complex systems. nih.gov When planning experiments in cellular contexts, it is essential to select a strained alkyne with appropriate kinetics to ensure efficient labeling of the target molecule bearing the this compound moiety.

Staudinger Ligation and Other Bioorthogonal Azide Transformations

The Staudinger ligation, a reaction between an azide and a triarylphosphine, was one of the first bioorthogonal reactions to be widely used and represents another important conjugation strategy for this compound. nih.govnih.govcapes.gov.br This reaction, which forms a stable amide bond, is highly chemoselective and proceeds in aqueous environments at room temperature without the need for a catalyst. nih.govmdpi.com

The classic Staudinger reaction involves the formation of an aza-ylide intermediate, which is then hydrolyzed to a primary amine and a phosphine (B1218219) oxide. wikipedia.orgyoutube.com The Staudinger ligation is a modification of this reaction where an electrophilic trap, typically an ester, is incorporated into the phosphine reagent. This trap intercepts the aza-ylide intermediate through an intramolecular reaction, leading to the formation of an amide bond before hydrolysis can occur. wikipedia.orgnih.gov This method has been successfully used for labeling a variety of biomolecules, including glycans and proteins, both in vitro and in living cells. capes.gov.brnih.govmdpi.com Importantly, the Staudinger ligation has been shown to proceed without affecting the stereochemistry at the alpha-carbon of azido acids. nih.gov While effective, the Staudinger ligation generally has slower kinetics compared to CuAAC and SPAAC and the phosphine reagents can be susceptible to air oxidation. nih.govnih.gov

Beyond the Staudinger ligation, other transformations of azides are being explored for bioorthogonal applications, continuously expanding the toolkit available for selectively modifying biomolecules functionalized with reporters like this compound.

Applications in Chemical Proteomics and Advanced Molecular Labeling

Protein Labeling Methodologies and Probe Development

Protein labeling is a cornerstone of chemical proteomics, enabling the study of protein function, interactions, and localization. Various methodologies have been developed to achieve this, often relying on probes with specific reactive groups.

Activity-Based Protein Profiling (ABPP) with Azide (B81097) Probes

Activity-Based Protein Profiling (ABPP) is a powerful technique that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. nih.govwikipedia.org These probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov Azide-containing probes are frequently used in a two-step "click chemistry" approach, where the small azide group on the probe minimizes steric hindrance during initial protein labeling. nih.gov Following labeling, a reporter molecule with a complementary alkyne group is attached via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

While various azide-bearing probes have been successfully employed in ABPP to target diverse enzyme classes, nih.govrsc.org specific studies detailing the design, synthesis, and application of N-(2-azidoethyl)-2-iodobenzamide as an ABPP probe are not found in the current body of scientific literature.

Genetic Incorporation of Bioorthogonal Amino Acids for Labeling

A sophisticated method for site-specific protein labeling involves the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups, such as azides or alkynes. nih.gov This is achieved by engineering the translational machinery of a cell to recognize a specific codon (e.g., a stop codon) and insert the desired ncAA during protein synthesis. The incorporated bioorthogonal handle can then be selectively reacted with a probe for visualization or affinity purification. This technique offers precise control over the labeling site. However, there is no evidence to suggest that this compound is used as a precursor or component in the synthesis of a bioorthogonal amino acid for genetic incorporation.

Enzymatic Protein Labeling Techniques with Azide Substrates

Enzymatic labeling methods offer high specificity by harnessing the catalytic activity of enzymes to attach probes to target proteins. nih.govnih.gov Enzymes like N-myristoyltransferase (NMT) can be engineered to accept and transfer fatty acid analogs bearing bioorthogonal tags, such as an azide, onto the N-terminus of target proteins. researchgate.net These azide-tagged proteins can then be further functionalized using click chemistry. While this is a powerful strategy for protein modification, researchgate.net there are no documented instances of this compound being utilized as a substrate or probe in any known enzymatic protein labeling technique.

Photoaffinity Labeling and Crosslinking Approaches

Photoaffinity labeling (PAL) is a technique used to identify and map interactions between small molecules and their protein targets. mdpi.comdomainex.co.uk A typical photoaffinity probe contains a photoreactive group, a recognition element for the target, and a reporter tag. mdpi.com Upon UV irradiation, the photoreactive group forms a highly reactive intermediate that covalently crosslinks the probe to the interacting protein. nih.govresearchgate.net

The 2-iodobenzamide (B1293540) moiety within this compound, in conjunction with the azide group, could potentially serve as a photoreactive element. Aryl azides are known photoaffinity groups that form reactive nitrenes upon photolysis. nih.gov However, specific research demonstrating the use of this compound as a photoaffinity probe, including data on its crosslinking efficiency, target identification, or binding site mapping, is currently unavailable.

Functionalization of Nucleic Acids and Oligosaccharides

Bioorthogonal chemistry, particularly click chemistry involving azides, is widely used for the functionalization of biomolecules beyond proteins, including nucleic acids and oligosaccharides. mdpi.com DNA and RNA can be modified with azide groups, either chemically or enzymatically, to allow for the attachment of various functionalities, such as fluorescent dyes or affinity tags. mdpi.comresearchgate.net This enables applications in diagnostics, therapeutics, and nanotechnology. nih.govgoogle.com Despite the general utility of azide-containing compounds in this area, there are no specific reports on the use of this compound for the functionalization of nucleic acids or oligosaccharides.

Development of Molecular Imaging Probes for Research

Molecular imaging probes are essential tools for visualizing biological processes in vitro and in vivo. nih.govnih.gov These probes often consist of a targeting moiety and a signaling component, such as a radionuclide or a fluorophore. ncc.go.jpmdpi.com The development of these probes is a multidisciplinary effort aimed at creating agents with high affinity, selectivity, and stability. ncc.go.jpmdpi.com

The iodine atom in this compound could potentially be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create a radiolabeled probe for imaging techniques like SPECT or PET. Indeed, related iodobenzamide structures have been explored for this purpose. For instance, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide was synthesized and evaluated as a potential SPECT agent for imaging monoamine oxidase B. nih.gov However, there is no published research on the radiosynthesis of this compound or its evaluation as a molecular imaging probe.

Based on a comprehensive review of available scientific literature, there is a lack of specific research data on the application of This compound in the fields of chemical proteomics and advanced molecular labeling as outlined. While its chemical structure suggests potential as a tool in these areas, particularly in photoaffinity labeling or as a precursor for imaging agents, such applications have not been experimentally demonstrated or documented. Therefore, a detailed, data-driven analysis of its role in these advanced methodologies cannot be provided at this time.

Radiotracer Design and Radiolabeling for SPECT/PET Research

The this compound structure is well-suited for the synthesis of radiotracers for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These non-invasive imaging techniques rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules. nih.govradiologykey.com The design of such radiotracers involves selecting a suitable radionuclide and a vehicle molecule that targets a specific biological process or entity. nih.govradiopaedia.org

The 2-iodobenzamide core of the compound is particularly significant. Conformationally-flexible benzamide (B126) analogs have been identified as valuable structures for developing PET radiotracers targeting sigma-2 receptors, which are potential biomarkers for the proliferative status of tumors. nih.gov The iodine atom on the benzene (B151609) ring can be directly substituted with a radioactive isotope of iodine to create SPECT or PET agents.

For SPECT Imaging: Iodine-123 (¹²³I) is a commonly used radionuclide that can be incorporated to produce a SPECT tracer.

For PET Imaging: Iodine-124 (¹²⁴I) is a positron-emitting isotope suitable for PET imaging, allowing for higher resolution and sensitivity compared to SPECT.

Alternatively, the 2-iodobenzamide scaffold can serve as a precursor for introducing other radionuclides. For instance, the iodine can be replaced with a trialkyltin group (stannylation), which can then be readily substituted with positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F), the most widely used radionuclide for clinical PET imaging due to its favorable decay properties. nih.gov A common strategy involves replacing a functional group on the benzamide ring with a 2-fluoroethoxy group to incorporate ¹⁸F. nih.gov The azidoethyl portion of the molecule can function as a linker to attach the benzamide core to other targeting vectors, such as peptides or antibodies, although for small molecule tracers, the core itself often provides the necessary targeting affinity.

Table 1: Selected Radionuclides for SPECT and PET Imaging

Imaging Modality Radionuclide Half-life Principal Emission(s) Notes
SPECT Iodine-123 (¹²³I) 13.2 hours Gamma (159 keV) Excellent imaging characteristics for SPECT.
SPECT Technetium-99m (⁹⁹ᵐTc) 6.0 hours Gamma (140 keV) Most commonly used medical radioisotope.
PET Fluorine-18 (¹⁸F) 109.8 minutes Positron (β+) Gold standard for clinical PET; allows for longer synthesis and imaging times. nih.gov
PET Carbon-11 (¹¹C) 20.4 minutes Positron (β+) Requires a nearby cyclotron due to its short half-life. nih.gov
PET Gallium-68 (⁶⁸Ga) 67.7 minutes Positron (β+) Generator-produced, making it accessible without a cyclotron. nih.gov

| PET | Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | Longer half-life allows for imaging of slow biological processes. |

Fluorescent Probe Integration for Optical Imaging Studies

Optical imaging is a powerful technique for visualizing biological processes at the cellular and subcellular level. nih.govnih.gov The development of fluorescent probes that can selectively label specific biomolecules is central to this field. nih.gov this compound is an ideal precursor for creating such probes due to its terminal azide group, which facilitates covalent attachment to fluorophores via bioorthogonal click chemistry. researchgate.net

The most common click reaction used for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comnih.gov This reaction forms a stable triazole ring, linking the benzamide-based targeting molecule to a fluorescent reporter molecule that contains a terminal alkyne group. The process is highly efficient and specific, proceeding under mild, biocompatible conditions.

The workflow for creating a fluorescent probe from this compound is as follows:

The 2-iodobenzamide portion of the molecule acts as the ligand, designed to bind to a specific protein of interest.

An appropriate fluorophore with a terminal alkyne functional group is selected based on the desired photophysical properties (e.g., excitation/emission wavelength, brightness).

The two components are conjugated using the CuAAC reaction, resulting in a targeted fluorescent probe.

This strategy allows for a modular approach to probe design, where different targeting ligands and fluorophores can be easily combined to generate a diverse library of imaging agents for various applications, such as fluorescence microscopy and flow cytometry.

Table 2: Examples of Alkyne-Modified Fluorophores for Click Chemistry Conjugation

Fluorophore Class Example Excitation (nm) Emission (nm)
Cyanine Alkyne-Cy5 ~649 ~670
Rhodamine Alkyne-TAMRA ~555 ~580
Fluorescein Alkyne-FITC ~495 ~519
Coumarin Alkyne-Coumarin 343 ~445 ~475

Interrogation of Biomolecular Interactions and Cellular Pathways

Understanding how small molecules interact with proteins is crucial for drug discovery and for deciphering complex cellular signaling pathways. Probes derived from this compound can be used in chemical proteomics workflows to identify protein targets and study their function.

Identification of Protein-Ligand Interactions

A primary challenge in pharmacology is the identification of the specific protein targets through which a bioactive small molecule exerts its effects. Chemical proteomics provides powerful tools for this purpose. nih.gov A common strategy involves using a chemical probe that can covalently label its protein target, followed by enrichment and identification via mass spectrometry. nih.govresearchgate.net

Probe Design: The core structure is often modified to include a photoreactive group (e.g., a diazirine or benzophenone). This creates a trifunctional probe: the iodobenzamide acts as the targeting ligand, the photoreactive group allows for UV-induced covalent cross-linking to the target protein, and the azide serves as a handle for downstream analysis.

Cellular Labeling: The probe is incubated with live cells or cell lysates, where it binds to its target protein(s).

Covalent Cross-linking: Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues of the target protein, permanently attaching the probe.

Click Reaction: The cell lysate is then treated with a reporter tag containing an alkyne group, such as Alkyne-Biotin. The azide on the cross-linked probe reacts with the alkyne-biotin via CuAAC, attaching a biotin (B1667282) tag to the protein-probe complex.

Enrichment and Identification: The biotinylated proteins are captured and enriched from the complex lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org

This approach enables the unbiased identification of specific protein-ligand interactions within a native biological context, providing critical insights for drug development and mechanism-of-action studies.

Profiling Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating nearly all aspects of protein function and cellular signaling. nih.govnih.gov While this compound does not directly profile PTMs, it can be used to create probes for Activity-Based Protein Profiling (ABPP), a chemical proteomics strategy that assesses the functional state of entire enzyme families. mdpi.com

If the 2-iodobenzamide core is designed to target a specific enzyme involved in PTM regulation (e.g., a kinase, phosphatase, or deacetylase), an activity-based probe can be synthesized. This probe would typically form a covalent bond with an active site residue of the target enzyme, providing a readout of its catalytic activity. The integrated azide handle allows for the subsequent attachment of a reporter tag (fluorescent or affinity) via click chemistry. This enables the visualization or enrichment of the active enzyme population, allowing researchers to profile how enzyme activity changes in response to various stimuli or disease states.

Furthermore, the azide handle is a cornerstone of many modern methods for studying PTMs directly. For example, metabolic labeling experiments utilize cell-permeable azide-modified substrates (e.g., azido-sugars for glycosylation or azido-amino acids) that are incorporated into proteins by the cell's own machinery. mdpi.com The resulting azide-tagged proteins can then be detected or enriched using alkyne-functionalized reporters, demonstrating the central role of the azide-alkyne click reaction in the broader field of PTM analysis.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Iodine-123
Iodine-124
Fluorine-18
Alkyne-Biotin
Alkyne-Cy5
Alkyne-TAMRA
Alkyne-FITC
Alkyne-Coumarin 343

Advanced Research Paradigms and Computational Approaches

Design and Synthesis of Novel N-(2-azidoethyl)-2-iodobenzamide Derivatives

The design of novel derivatives of this compound is primarily guided by its role as a scaffold for creating targeted chemical probes, particularly inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). The core structure, featuring an iodobenzamide group and an azidoethyl chain, offers multiple points for chemical modification to enhance potency, selectivity, and functionality.

The synthesis strategy often involves a modular approach. The benzamide (B126) core can be derived from 2-iodobenzoic acid, which is then coupled with 2-azidoethan-1-amine. The true innovation lies in the creation of derivatives by modifying either the aromatic ring or the ethyl azide (B81097) chain. For instance, in the broader context of developing PARP-1 inhibitors, a common strategy is to mimic the nicotinamide (B372718) moiety of NAD+, which involves an aromatic ring and a carboxamide group responsible for hydrogen bonding and pi-stacking interactions with the enzyme. nih.gov

Derivatives can be synthesized by introducing various substituents onto the phenyl ring to explore electronic and steric effects. This follows established synthetic methodologies, such as the multi-step synthesis used for creating N-2,5-dimethylphenylthioureido acid derivatives, which begins with a core compound that is subsequently modified. nih.gov For example, a library of derivatives could be generated by reacting thioureido acid with various α-bromoacetophenones via Hantzsch thiazole (B1198619) synthesis. nih.gov Similarly, derivatives of this compound could be prepared by starting with substituted 2-iodobenzoic acids.

The azidoethyl group is particularly significant as it serves as a functional handle for "click chemistry," a powerful tool for bioconjugation. This allows the core inhibitor scaffold to be linked to reporter tags, affinity probes, or other molecules. The synthesis of azide-containing building blocks is a crucial step, and robust methods have been developed for their high-throughput generation. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Probe Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of a lead compound like this compound. These studies systematically alter the molecule's structure and measure the resulting impact on its biological activity, providing critical insights for rational probe design. nih.gov The goal is to identify which parts of the molecule, or pharmacophores, are key to its function.

For a probe based on this scaffold, SAR studies would typically investigate modifications at several key positions:

The Benzamide Moiety : The aromatic ring and carboxamide group are often crucial for target binding, particularly for PARP inhibitors where they mimic the nicotinamide structure. nih.gov SAR studies would involve introducing various substituents (electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to probe their effect on binding affinity.

The Iodo-Substituent : The iodine atom can be replaced with other halogens (Br, Cl, F) or other functional groups to assess its role in target engagement. Its size and electronic properties can significantly influence binding.

The Ethyl Linker : The length and flexibility of the linker connecting the azide group to the benzamide core can be varied. Changing it from an ethyl to a propyl or butyl chain could alter the positioning of the azide group within a binding pocket, affecting subsequent conjugation reactions.

Table 1: Hypothetical SAR Data for this compound Analogs against PARP-1 This table is illustrative, based on SAR principles from related inhibitor classes.

CompoundRing Substituent (Position 4)Linker ModificationPARP-1 IC₅₀ (nM)
Parent -H-CH₂CH₂-50
Analog 1 -F-CH₂CH₂-35
Analog 2 -OCH₃-CH₂CH₂-78
Analog 3 -NO₂-CH₂CH₂-25
Analog 4 -H-CH₂CH₂CH₂-90
Analog 5 -H-CH₂-150

Computational Chemistry in Predicting Reactivity and Probe Design

Computational chemistry provides powerful predictive tools that accelerate the design and optimization of chemical probes, saving significant time and resources compared to purely experimental approaches.

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules and predict their reactivity and the energetics of chemical reactions at an atomic level. For this compound, QM methods would be invaluable for understanding several key aspects.

One primary application is in studying the 1,3-dipolar cycloaddition reaction (click chemistry) involving the terminal azide group. rsc.org QM calculations can model the transition state of the reaction between the azide and an alkyne, helping to predict reaction rates and the influence of different catalysts or substituents. This allows for the in silico selection of the most efficient reaction conditions for conjugating the probe to a reporter molecule.

Furthermore, QM can be used to analyze the stability of the carbon-iodine bond and predict its potential to participate in other reactions, such as cross-coupling chemistries, which could be an alternative route for derivatization. It can also provide insights into the molecule's conformational preferences and electronic properties (e.g., electrostatic potential), which are crucial for understanding how it interacts with a biological target.

Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is used to predict how a ligand like this compound binds to its protein target. This is a cornerstone of computer-aided drug design. nih.gov

The process typically involves:

Obtaining a 3D Structure : A high-resolution 3D structure of the target protein (e.g., PARP-1) is obtained from a public database or generated via homology modeling.

Molecular Docking : A computational algorithm "docks" the ligand into the active site of the protein, systematically sampling different positions and orientations. It then scores these poses based on a function that estimates the binding affinity, predicting the most likely binding mode. For PARP-1 inhibitors, docking studies can confirm that the benzamide moiety occupies the nicotinamide-binding pocket and forms key hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulation : Following docking, an MD simulation can be run to model the dynamic behavior of the protein-ligand complex over time. This provides a more realistic view of the binding stability and can reveal subtle conformational changes in the protein or ligand upon binding.

These computational predictions help prioritize which derivatives to synthesize, focusing on those predicted to have the strongest and most stable interactions with the target.

High-Throughput Screening and Combinatorial Library Generation

To explore a vast chemical space efficiently, this compound can serve as a scaffold for the generation of a combinatorial library, which is then tested using high-throughput screening (HTS).

Combinatorial Library Generation : Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov Starting with the this compound scaffold, a library can be created by combining a set of diverse building blocks. For example, a library could be generated by:

Using a variety of substituted 2-iodobenzoic acids to create diversity in the benzamide portion.

Using a collection of different azido-amines to vary the linker and azide position.

A particularly powerful approach involves leveraging the azide group itself. A diverse library of azide-containing building blocks can be synthesized in a high-throughput manner. rsc.orgresearchgate.net These azides can then be "clicked" onto a variety of alkyne-containing fragments, rapidly generating a large and diverse library of triazole-containing final products. Machine learning algorithms can even be used to help select the optimal substructures for inclusion in the library to maximize the probability of finding active compounds. nih.gov

Table 2: Example Building Blocks for a Combinatorial Library Based on the this compound Scaffold

Benzamide Precursors (R¹-C₆H₄-COOH)Azide Precursors (N₃-R²-NH₂)
2-Iodobenzoic acid2-Azidoethan-1-amine
2-Iodo-4-fluorobenzoic acid3-Azidopropan-1-amine
2-Iodo-4-methoxybenzoic acid2-Azido-1-phenylethan-1-amine
2-Iodo-5-nitrobenzoic acid4-Azidobutan-1-amine

High-Throughput Screening (HTS) : Once a library is generated, HTS is used to rapidly test thousands of compounds for activity against a specific biological target. nih.gov An HTS assay for PARP-1 inhibitors, for instance, would be designed to produce a measurable signal (e.g., fluorescence, luminescence) that correlates with enzyme inhibition. Compounds from the library are arrayed in microtiter plates, and automated robotics perform the assay, measuring the activity of each compound.

The results of the HTS, often reported as percent inhibition or IC₅₀ values, identify "hits"—compounds that meet a certain activity threshold. nih.gov These hits are then subjected to further validation and optimization, often circling back to SAR and computational studies to refine their structure into a potent and selective lead compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-azidoethyl)-2-iodobenzamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via a two-step process:

Acylation : React 2-iodobenzoyl chloride with 2-azidoethylamine in anhydrous dichloromethane under inert atmosphere (N₂), using triethylamine as a base to neutralize HCl .

Azide Introduction : If starting from bromoethyl precursors (e.g., N-(2-bromoethyl)-2-iodobenzamide), substitute bromide with sodium azide (NaN₃) in polar aprotic solvents like DMF at 50–60°C .

  • Optimization : Monitor reaction progress via TLC. Purify via flash chromatography (hexane/EtOAc gradients) to isolate the product. Yield improvements focus on stoichiometric ratios (1.5:1 acyl chloride:amine) and moisture-free conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly the azide group?

  • FTIR : The azide group (N₃⁻) shows distinct asymmetric stretching at ~2100 cm⁻¹ and symmetric stretching at ~1250 cm⁻¹ .
  • NMR : ¹H NMR confirms the ethylazide chain (δ 3.5–3.7 ppm for CH₂N₃; δ 2.8–3.0 ppm for adjacent CH₂). ¹³C NMR detects the carbonyl (C=O) at ~165 ppm .
  • X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., R₄⁴(24) motifs in iodobenzamides) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential azide volatility .
  • Waste Disposal : Segregate azide-containing waste and treat with nitrous acid (HNO₂) to degrade azides before disposal .

Advanced Research Questions

Q. How does the azide functionality in this compound enable its application in click chemistry-based bioconjugation studies?

  • Mechanism : The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) or Cu(I)-catalyzed click reactions (CuAAC) with alkynes, forming stable triazole linkages. This enables conjugation to biomolecules (e.g., antibodies, peptides) for imaging or drug delivery .
  • Case Study : Analogous tyrosine-azide derivatives (e.g., H-L-Tyr(2-azidoethyl)-OH) are used in ADC (antibody-drug conjugate) linker systems .

Q. What structural insights can be gained from crystallographic data of iodobenzamide derivatives, and how do they inform the design of this compound?

  • Key Findings :

  • Iodobenzamides form hydrogen-bonded sheets (e.g., N–H···O=C interactions) and halogen-bonded networks (C–I···N/O) .
  • Substituents like azidoethyl groups may disrupt crystal symmetry, affecting solubility and reactivity .
    • Design Implications : Modify alkyl chain length or azide placement to balance stability and reactivity for target applications .

Q. How do in vivo pharmacokinetic properties of structurally similar iodobenzamide compounds (e.g., BZA2) guide the development of this compound for diagnostic applications?

  • Precedent : BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) showed melanoma-specific uptake due to lipophilic interactions with melanin, enabling SPECT imaging .
  • Adaptation : The azide group in this compound allows post-synthetic radiolabeling (e.g., with ¹²⁵I or ¹⁸F) or conjugation to fluorescent probes for multimodal imaging .

Q. What contradictions exist in the literature regarding the reactivity of the azide group in this compound under different experimental conditions, and how can they be resolved?

  • Contradictions :

  • Some studies report azide instability in acidic conditions, while others note stability in pH 7–9 buffers .
  • Conflicting data on CuAAC efficiency in aqueous vs. organic solvents .
    • Resolution : Pre-screen reaction media for azide stability (e.g., via FTIR) and optimize catalyst systems (e.g., TBTA ligands for CuAAC in water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.